4-[(2-Hydroxybenzylidene)amino]phenol
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Overview
Description
4-[(2-Hydroxybenzylidene)amino]phenol is a Schiff base compound derived from the condensation of 2-aminophenol and salicylaldehyde. Schiff bases are known for their versatility and have been widely studied for their applications in various fields such as chemistry, biology, and medicine. This compound, in particular, has shown potential in analytical chemistry and as a ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxybenzylidene)amino]phenol typically involves the condensation reaction between 2-aminophenol and salicylaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained by cooling the mixture and filtering the precipitate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxybenzylidene)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
4-[(2-Hydroxybenzylidene)amino]phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Studied for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of sensors and analytical tools for detecting metal ions.
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxybenzylidene)amino]phenol involves its ability to form complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its hydroxyl and imine groups. This interaction can lead to changes in the electronic properties of the metal ions, making them more detectable in analytical applications. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Hydroxybenzylidene)amino]phenol
- 4-Bromo-2-[(2-hydroxyphenyl)imino]methylphenol
- N-(Salicylidene)-2-hydroxyaniline
Uniqueness
4-[(2-Hydroxybenzylidene)amino]phenol is unique due to its specific structural features, such as the presence of both hydroxyl and imine groups, which allow it to form stable complexes with a variety of metal ions. This makes it particularly useful in analytical chemistry and sensor development. Its antioxidant and antimicrobial properties further distinguish it from similar compounds .
Properties
CAS No. |
782-78-5 |
---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-[(4-hydroxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H11NO2/c15-12-7-5-11(6-8-12)14-9-10-3-1-2-4-13(10)16/h1-9,15-16H |
InChI Key |
POLJRSQMPKDDIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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